3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a 4-fluorophenyl carboxamide at position 7, and a methyl group at position 3. The pyrrolo[3,2-d]pyrimidine scaffold is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and metabolic disorders .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-25-10-15(18(27)23-13-6-4-12(22)5-7-13)16-17(25)19(28)26(20(29)24-16)14-8-2-11(21)3-9-14/h2-10H,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOLMWJGRDFBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Halogenated Aryl Groups : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound mirror substitutions in other anticancer agents (e.g., compound 19b), which enhance target affinity and metabolic stability .
- Carboxamide Linkage : The N-(4-fluorophenyl)carboxamide group is structurally analogous to sulfonamide and thiophene-carboxamide moieties in , which improve solubility and receptor binding .
- Methyl Substitution : The 5-methyl group may reduce toxicity compared to bulkier substituents, as seen in compound 7 (), where N5-methylation increased the MTD to 10 mg/kg .
Enzymatic and Cellular Activity
Table 2: Comparative Enzyme Inhibition and Antiproliferative Effects
Toxicity and Maximum Tolerated Dose (MTD)
- Compound 7 () : MTD = 10 mg/kg in mice, with lower toxicity attributed to N5-methylation .
- Compound 6 () : MTD = 5 mg/kg; higher toxicity linked to unsubstituted N5 .
- LY231514 : MTD = 5 mg/kg, highlighting the sensitivity of pyrrolo[3,2-d]pyrimidines to substitution patterns .
The target compound’s 5-methyl group and fluorophenyl carboxamide may position it within the safer MTD range observed for compound 7, though in vivo studies are needed for confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
